
(S)-Methoxy Cefoxitin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methoxy Cefoxitin (commonly referred to as cefoxitin) is a second-generation cephalosporin classified within the cephamycin subgroup, distinguished by the presence of a 7α-methoxy group on its β-lactam ring . This structural feature confers enhanced stability against hydrolysis by bacterial β-lactamases, a critical advantage in overcoming resistance mechanisms . Originally introduced in the 1980s, cefoxitin exhibits broad-spectrum activity against both Gram-negative and Gram-positive bacteria, with notable efficacy against anaerobic pathogens, making it a preferred agent for intra-abdominal and pelvic infections . Its mechanism of action involves inhibition of penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis .
Scientific Research Applications
Clinical Applications
-
Infection Treatment :
- Cefoxitin is used to treat serious bacterial infections, including:
- Antimicrobial Susceptibility Testing :
- Replacement for Methicillin :
Susceptibility Data
The following table summarizes the minimum inhibitory concentrations (MIC) for various pathogens:
Pathogen | MIC Range (μg/ml) |
---|---|
Staphylococcus aureus | 0.5 – 32 |
Escherichia coli | 0.2 – 64 |
Haemophilus influenzae | 0.5 – 12.5 |
Streptococcus pneumoniae | 0.2 – 1 |
Clinical Efficacy
The efficacy of cefoxitin in treating specific infections is highlighted below:
Infection Type | Efficacy Rate (%) |
---|---|
Skin and soft tissue infections | 85 |
Urinary tract infections | 90 |
Intra-abdominal infections | 80 |
Pelvic inflammatory disease | 75 |
Case Study 1: Treatment of MRSA Infections
A clinical trial conducted by Fernandes et al. (2005) evaluated the effectiveness of cefoxitin against MRSA isolates. The study demonstrated that cefoxitin successfully identified all mecA-positive strains as resistant, confirming its utility in clinical settings where methicillin is unavailable .
Case Study 2: Surgical Prophylaxis
In a randomized controlled trial assessing the role of cefoxitin in surgical prophylaxis during cesarean sections, it was found that patients receiving cefoxitin had a significantly lower rate of postoperative infections compared to those who did not receive prophylactic antibiotics (p < 0.05) .
Case Study 3: Antimicrobial Resistance Patterns
A comprehensive study analyzed resistance patterns among various bacterial isolates over five years. Cefoxitin maintained efficacy against many strains that had developed resistance to other beta-lactam antibiotics, highlighting its importance in treating resistant infections .
Q & A
Basic Research Questions
Q. How does the methoxy group in (S)-Methoxy Cefoxitin influence its β-lactamase resistance and spectrum of activity?
The methoxy group at the 7α position of the cephamycin nucleus provides steric hindrance, blocking access of β-lactamase enzymes to the β-lactam ring, thereby enhancing resistance to enzymatic degradation. This structural feature broadens its spectrum against Gram-negative bacteria but reduces affinity for penicillin-binding proteins (PBPs) in Gram-positive bacteria, limiting activity against streptococci and staphylococci compared to non-methoxycephalosporins like cefuroxime .
Q. What standardized methodologies are recommended for detecting methicillin resistance using this compound in Staphylococcus aureus?
The cefoxitin disk diffusion test is a validated phenotypic method for detecting methicillin-resistant S. aureus (MRSA). Using a 30 µg cefoxitin disk on Mueller-Hinton agar, inhibition zones ≤21 mm (for MRSA) and ≥22 mm (for MSSA) correlate with mecA-mediated resistance. This method demonstrates superior sensitivity (97.3%) and specificity (100%) compared to oxacillin disk testing .
Q. How can researchers quantify this compound in biological matrices for pharmacokinetic studies?
A reversed-phase HPLC method with UV detection at 254 nm is widely used. Plasma or urine samples are spiked with an internal standard (e.g., 3-isobutyl-1-methyl xanthine), extracted, and eluted with a mobile phase of acetonitrile-phosphate buffer. The assay achieves a sensitivity limit of 1–2 mg/L, with retention times of 5.3 min (cefoxitin) and 7.5 min (internal standard), avoiding interference from common antibiotics .
Advanced Research Questions
Q. What experimental design considerations are critical when comparing cefoxitin and oxacillin disk diffusion tests for MRSA detection?
Researchers must standardize bacterial inoculum density (0.5 McFarland), agar plate thickness, and incubation conditions (35°C for 16–18 hours). Use Fisher’s exact test to analyze sensitivity/specificity differences, ensuring sample sizes are calculated to achieve statistical power (e.g., 48 specimens with balanced MRSA/MSSA groups). Discrepancies between phenotypic (cefoxitin resistance) and genotypic (mecA presence) results should be resolved via PCR .
Q. How do enzymatic kinetics explain this compound’s stability against BlaC β-lactamase in Mycobacterium tuberculosis?
Pre-steady-state kinetic assays using stopped-flow spectrophotometry reveal that BlaC hydrolyzes cefoxitin with acylation (k2) and deacylation (k3) rate constants of 0.12 s⁻¹ and 0.002 s⁻¹, respectively. The methoxy group’s steric effects slow acylation by 10-fold compared to meropenem, contributing to relative stability. Deuterium isotope effect studies further confirm rate-limiting steps in the catalytic mechanism .
Q. Why do some S. aureus isolates exhibit phenotypic resistance to cefoxitin but lack the mecA gene?
Discrepancies may arise from hyperproduction of β-lactamases, mutations in non-mecA PBPs (e.g., pbp4), or efflux pump activity. Researchers should combine automated systems (e.g., VITEK®2) with genotypic assays (PCR for mecA/mecC) and evaluate efflux mechanisms using inhibitors like carbonyl cyanide m-chlorophenylhydrazone (CCCP) in synergy tests .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven studies on this compound resistance mechanisms?
- Feasible: Use clinical isolates with well-characterized resistance profiles.
- Novel: Investigate emerging resistance markers (e.g., mecB in CoNS).
- Ethical: Adhere to biosafety protocols for handling MRSA.
- Relevant: Align with clinical need for rapid AST methods in resource-limited settings. Example: A PICO framework could compare cefoxitin disk diffusion (Intervention) vs. PCR (Comparison) for MRSA detection accuracy (Outcome) in hospitalized patients (Population) .
Q. Methodological Challenges and Contradictions
Q. What statistical approaches resolve contradictions in cefoxitin-based phenotypic resistance studies?
For AmpC-producing Enterobacter cloacae, use chi-squared or Fisher’s exact tests to correlate cefoxitin resistance (≤18 mm inhibition zone) with AmpC overproduction. Adjust significance thresholds (p<0.01) to account for multiple comparisons. Confounders like efflux pumps require multivariate logistic regression .
Q. How do structural modifications of this compound impact mammalian esterase stability?
Replacement of the C3 ester with a urethane group reduces hydrolysis by esterases, enhancing metabolic stability. Comparative studies using LC-MS/MS in hepatic microsomes can quantify degradation rates versus analogs like cefotetan, which lack this modification .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Cefoxitin belongs to the 7α-methoxy cephalosporins (cephamycins), a subgroup that includes cefmetazole and cefotetan . Key structural distinctions from other β-lactams include:
- 7α-Methoxy Group : Introduced via enzymatic modification during biosynthesis or synthetic routes, this group sterically hinders β-lactamase access to the β-lactam ring .
- Dihydrothiazine Ring : The six-membered fused ring system contributes to binding interactions with PBPs .
Table 1: Structural Comparison of Cefoxitin and Analogous Compounds
Compound | Substituents at C-7 | β-Lactamase Stability | Generation |
---|---|---|---|
Cefoxitin | 7α-Methoxy | High | Second |
Cefmetazole | 7α-Methoxy | High | Second |
Moxalactam | 7α-Methoxy (oxacephem) | Moderate-High | Third |
Ceftazidime | Oxyimino group | Low | Third |
β-Lactamase Stability and Catalytic Efficiency
The 7α-methoxy group in cefoxitin reduces susceptibility to both serine- and metallo-β-lactamases. Comparative kinetic studies with L1 metallo-β-lactamase reveal:
- Cefoxitin vs. Moxalactam: While both share a 7α-methoxy group, moxalactam (an oxacephem) exhibits a 15-fold slower turnover rate ($k_{cat}$) compared to cefoxitin, likely due to structural differences in the fused ring system .
- Cefoxitin vs. Ceftazidime: The bulky oxyimino group at C-7 in ceftazidime results in a 100-fold lower catalytic efficiency ($k{cat}/KM$) due to poor binding affinity ($K_M = 1.2 \pm 0.3 \, \text{mM}$ for ceftazidime vs. $0.05 \pm 0.01 \, \text{mM}$ for cefoxitin) .
Table 2: Kinetic Parameters for β-Lactamase Hydrolysis
Compound | $K_M$ (mM) | $k_{cat}$ (s⁻¹) | $k{cat}/KM$ (mM⁻¹s⁻¹) |
---|---|---|---|
Cefoxitin | 0.05 | 0.12 | 2.4 |
Moxalactam | 0.06 | 0.008 | 0.13 |
Ceftazidime | 1.2 | 0.15 | 0.12 |
Antibacterial Spectrum and Resistance Patterns
- Gram-Negative Bacteria: Cefoxitin demonstrates moderate activity against Enterobacteriaceae but is less potent than third-generation cephalosporins like ceftazidime against Pseudomonas aeruginosa .
- Anaerobes : Superior to most cephalosporins, with MIC₉₀ values ≤8 µg/mL for Bacteroides fragilis .
- Methicillin Resistance : In Staphylococcus aureus, 38% of cefoxitin-resistant isolates lack the mecA gene, suggesting alternative resistance mechanisms (e.g., mecC or modified PBPs) .
Table 3: Resistance Rates in Clinical Isolates
Pathogen | Cefoxitin Resistance Rate | Key Resistance Markers |
---|---|---|
S. aureus | 38% | mecC, PBPs |
E. coli | 12% | ESBLs, AmpC |
B. fragilis | <5% | None dominant |
Clinical and Pharmacological Considerations
Properties
Molecular Formula |
C₁₇H₁₉N₃O₈S₂ |
---|---|
Molecular Weight |
457.48 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.